molecular formula C18H16N2O3S B2440380 Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-20-8

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2440380
CAS No.: 892843-20-8
M. Wt: 340.4
InChI Key: PCAVIWPLKXYHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate carbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with ethyl 4-formylbenzoate under acidic conditions to form the benzothiazole ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial production methods often utilize green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific structure and properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVIWPLKXYHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.